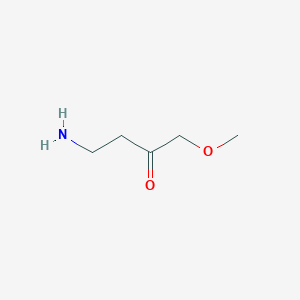

4-Amino-1-methoxybutan-2-one

Description

4-Amino-1-methoxybutan-2-one (IUPAC name: this compound) is a branched organic compound featuring a ketone group at position 2, a methoxy group at position 1, and an amino group at position 4 on a four-carbon chain. Its structural analogs, such as 4-methoxy-4-methylpentan-1-amine hydrochloride and 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol, offer insights into comparative functional group behavior and synthetic strategies .

Properties

Molecular Formula |

C5H11NO2 |

|---|---|

Molecular Weight |

117.15 g/mol |

IUPAC Name |

4-amino-1-methoxybutan-2-one |

InChI |

InChI=1S/C5H11NO2/c1-8-4-5(7)2-3-6/h2-4,6H2,1H3 |

InChI Key |

ZKAAOEDZFOQMGM-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)CCN |

Origin of Product |

United States |

Scientific Research Applications

4-Amino-1-methoxybutan-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

4-Amino-1-methoxybutan-2-one is similar to other compounds such as 4-amino-1-methoxybutan-2-ol and 1-amino-4-methoxybutan-2-ol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications where these similar compounds may not be as effective.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Amino-1-methoxybutan-2-one with two structurally related compounds from the provided evidence:

Key Findings from Comparative Analysis

Functional Group Reactivity: The ketone group in this compound distinguishes it from the other compounds, which lack carbonyl functionality. This group may enhance its electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) that are absent in the compared amines and alcohols . The methoxy group is common across all three compounds but positioned differently. In 4-methoxy-4-methylpentan-1-amine, the methoxy group stabilizes the adjacent quaternary carbon, while in this compound, it may influence solubility and steric effects.

In contrast, 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol requires ether chain elongation, a multi-step process that increases synthetic complexity .

Physicochemical Properties: The amino-alcohol structure of 4-((2-(2-methoxyethoxy)ethyl)amino)butan-1-ol suggests high water solubility due to hydrogen bonding from the hydroxyl group, whereas this compound’s ketone may reduce polarity compared to its amine counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.